Latrepirdine (CAS 3613-73-8), also known as dimebolin or Dimebon, is a multi-target small molecule originally developed as an antihistamine but widely procured in contemporary research as a neuroprotective agent and mitochondrial stabilizer . In laboratory settings, it is utilized to study the inhibition of the mitochondrial permeability transition pore (mPTP), the modulation of autophagy, and the prevention of amyloid-beta (Aβ) and glutamate-induced neurotoxicity [1]. Because it operates across multiple cellular pathways rather than acting as a highly selective single-receptor ligand, Latrepirdine is a critical tool compound for multi-target directed ligand (MTDL) research and complex neurodegeneration models [2].
Procurement of generic Alzheimer's disease benchmarks, such as Donepezil or Memantine, cannot substitute for Latrepirdine in mechanistic assays because their primary pharmacological targets fundamentally differ [1]. While Donepezil is a potent acetylcholinesterase (AChE) inhibitor and Memantine is a strong NMDA receptor antagonist, Latrepirdine exhibits negligible AChE inhibition at standard assay concentrations and only weak NMDA antagonism[2]. Instead, Latrepirdine's primary value lies in its direct stabilization of mitochondrial membranes and its ability to block mPTP opening under neurotoxic stress—mechanisms that classical cholinergic or glutamatergic substitutes fail to replicate [3].
In comparative in vitro assays using rat brain fractions, Donepezil demonstrates potent AChE inhibition, whereas Latrepirdine shows no significant effect on AChE activity even at high micromolar concentrations [1]. This confirms Latrepirdine's utility as a neuroprotective agent that does not confound experimental results with primary cholinergic activity [1].
| Evidence Dimension | AChE Inhibition (IC50) |
| Target Compound Data | >31 µM (No significant inhibition) |
| Comparator Or Baseline | Donepezil (IC50 = 0.012 µM) |
| Quantified Difference | >2500-fold lower AChE affinity for Latrepirdine |
| Conditions | In vitro enzymatic assay using rat brain fraction |
Ensures researchers can isolate mitochondrial and autophagic neuroprotective effects without confounding cholinergic interference.
Electrophysiological studies on cortical neuronal cultures reveal that Latrepirdine is a significantly weaker NMDA receptor antagonist compared to the benchmark Memantine [1]. Latrepirdine inhibits NMDA-induced currents with an IC50 of 7.7 µM in group 1 neurons and 73 µM in group 2 neurons, whereas Memantine is approximately 5 times more potent in the same models [1].
| Evidence Dimension | NMDA-induced current inhibition (IC50) |
| Target Compound Data | 7.7 µM (Group 1 neurons) / 73 µM (Group 2 neurons) |
| Comparator Or Baseline | Memantine (1.4 µM for Group 1 / 15 µM for Group 2) |
| Quantified Difference | ~5-fold weaker NMDA antagonism compared to Memantine |
| Conditions | Whole-cell currents in cortical neuronal cultures |
Demonstrates that Latrepirdine should not be procured as a primary NMDA antagonist, but rather for assays requiring downstream mitochondrial modulation.
Latrepirdine provides robust neuroprotection by preventing the opening of the mitochondrial permeability transition pore (mPTP) and inhibiting cell death. In cerebellar granule cells exposed to amyloid-beta (25-35) toxicity, application of 25 µM Latrepirdine effectively inhibits apoptosis and stabilizes mitochondrial function . Furthermore, in primary striatal neurons from Huntington's disease models, 50 µM Latrepirdine inhibits glutamate-induced apoptosis .
| Evidence Dimension | Inhibition of neurotoxicity and apoptosis |
| Target Compound Data | Effective inhibition of cell death at 25 µM (Aβ model) and 50 µM (glutamate model) |
| Comparator Or Baseline | Untreated cells exposed to Aβ (25-35) or glutamate (baseline toxicity) |
| Quantified Difference | Complete inhibition of induced apoptosis at specified micromolar concentrations |
| Conditions | Cerebellar granule cells (Aβ stress) and primary striatal neurons (glutamate stress) |
Validates Latrepirdine as a highly effective positive control for mitochondrial protection assays in neurotoxin models.
For laboratory workflows, Latrepirdine (as a crystalline solid) exhibits distinct solubility profiles across common assay solvents. It achieves optimal solubility in Ethanol (30 mg/ml), while demonstrating significantly lower solubility in DMSO (1 mg/ml) and DMF (3 mg/ml) . For aqueous biological assays, an Ethanol:PBS (pH 7.2) co-solvent system (1:10) yields a working concentration of 0.1 mg/ml .
| Evidence Dimension | Solvent Solubility Limit |
| Target Compound Data | Ethanol: 30 mg/ml; DMSO: 1 mg/ml |
| Comparator Or Baseline | Standard aqueous buffer (PBS baseline via co-solvent): 0.1 mg/ml |
| Quantified Difference | 30-fold higher solubility in pure ethanol compared to DMSO |
| Conditions | Standard laboratory stock solution preparation at room temperature |
Guides researchers in selecting ethanol over DMSO for high-concentration stock solutions to prevent precipitation in cellular assays.
Due to its ability to stabilize mitochondrial membranes at 25-50 µM, Latrepirdine is highly suited as a positive control in assays measuring mitochondrial permeability transition pore (mPTP) opening under neurotoxic stress (e.g., Aβ or glutamate exposure) .
Because Latrepirdine lacks potent AChE inhibition (IC50 > 31 µM) but provides robust neuroprotection, it serves as an effective structural scaffold for medicinal chemists designing novel MTDLs that bypass traditional cholinergic pathways [1].
Latrepirdine is procured for primary neuronal culture assays (such as YAC128 transgenic mouse striatal neurons) to evaluate non-NMDA, non-cholinergic mechanisms of neuroprotection and cell survival .
Based on its specific solubility profile, researchers should formulate Latrepirdine in ethanol (up to 30 mg/ml) rather than DMSO (limited to 1 mg/ml) to ensure stable, precipitate-free stock solutions for downstream aqueous dilution in biological assays.
Irritant